
tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step usually involves a substitution reaction where a difluorophenyl group is introduced to the piperidine ring.
Addition of the Trifluoroacetamido Group: This is typically done through an acylation reaction using trifluoroacetic anhydride or similar reagents.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group to stabilize the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the trifluoroacetamido group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and cellular processes.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group and difluorophenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(3,4-difluorophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(trifluoroacetamido)piperidine-1-carboxylate
- tert-Butyl 4-(3,4-difluorophenyl)-3-amino-piperidine-1-carboxylate
Uniqueness
What sets tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate apart from similar compounds is the combination of the trifluoroacetamido group and the difluorophenyl group on the piperidine ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H21F5N2O3 |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(3,4-difluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H21F5N2O3/c1-17(2,3)28-16(27)25-7-6-11(10-4-5-12(19)13(20)8-10)14(9-25)24-15(26)18(21,22)23/h4-5,8,11,14H,6-7,9H2,1-3H3,(H,24,26) |
Clave InChI |
DTLRCSBKNDBJGT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)NC(=O)C(F)(F)F)C2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


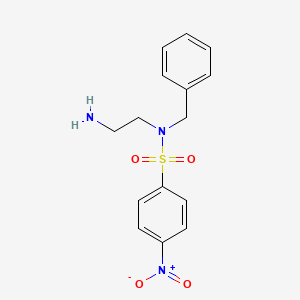
![Racemic-(3S,3aS,6aS)-tert-butyl3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B15276508.png)
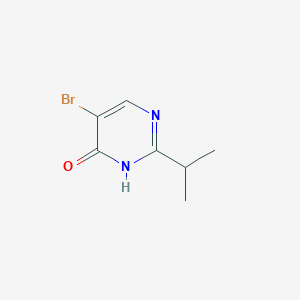
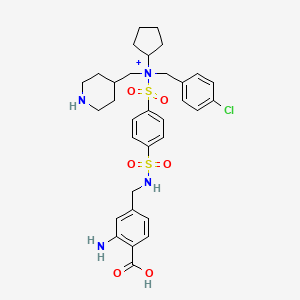


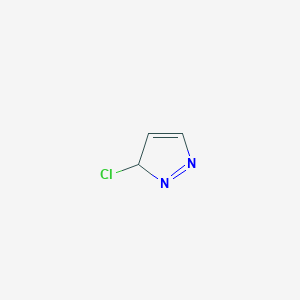
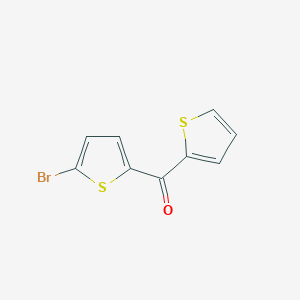
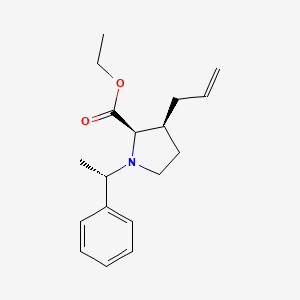
![2-([(2-Bromocyclopentyl)oxy]methyl)oxane](/img/structure/B15276555.png)
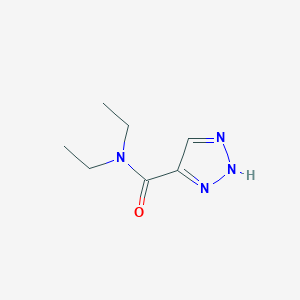
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B15276569.png)
![Spiro[3.4]octan-2-amine](/img/structure/B15276584.png)

